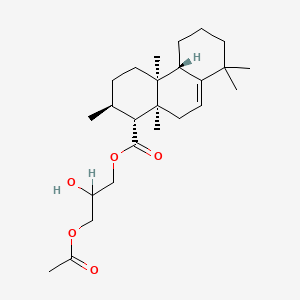
3-(Acetyloxy)-2-hydroxypropyl 2,4a,8,8,10a-pentamethyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dtxsid90921795 is a natural product found in Doris verrucosa with data available.
Scientific Research Applications
Odor Detection and Interaction with Other Compounds
- Study Overview: Research by Miyazawa et al. (2009) explored the odor detection of mixtures of homologous carboxylic acids and their interaction with other compounds, revealing the influence of carbon-chain length on these interactions (Miyazawa et al., 2009).
Metabolism and Biochemical Markers
- Study Overview: Palmiere et al. (2012) studied the metabolism of Isopropyl alcohol (IPA) and its conversion into acetone, indicating the relevance of systematic determination of metabolites for assessing biochemical disturbances and ketosis at the time of death (Palmiere et al., 2012).
Metabolite Identification
- Study Overview: Kavanagh et al. (2012) identified the urinary metabolites of a synthetic indole-derived cannabimimetic, highlighting the importance of metabolite identification in understanding compound metabolism and potential toxicological effects (Kavanagh et al., 2012).
Drug Metabolism Studies
- Study Overview: Research by Horie and Bara (1978) focused on the human urinary metabolites of a specific carbamate, emphasizing the significance of understanding drug metabolism for pharmaceutical applications (Horie & Bara, 1978).
properties
Product Name |
3-(Acetyloxy)-2-hydroxypropyl 2,4a,8,8,10a-pentamethyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1-carboxylate |
|---|---|
Molecular Formula |
C25H40O5 |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
(3-acetyloxy-2-hydroxypropyl) (1R,2S,4aS,4bS,10aS)-2,4a,8,8,10a-pentamethyl-2,3,4,4b,5,6,7,10-octahydro-1H-phenanthrene-1-carboxylate |
InChI |
InChI=1S/C25H40O5/c1-16-9-12-24(5)20-8-7-11-23(3,4)19(20)10-13-25(24,6)21(16)22(28)30-15-18(27)14-29-17(2)26/h10,16,18,20-21,27H,7-9,11-15H2,1-6H3/t16-,18?,20+,21-,24-,25-/m0/s1 |
InChI Key |
MBGNGXKKJHWNGZ-JLQDTDLSSA-N |
Isomeric SMILES |
C[C@H]1CC[C@]2([C@@H]3CCCC(C3=CC[C@]2([C@@H]1C(=O)OCC(COC(=O)C)O)C)(C)C)C |
Canonical SMILES |
CC1CCC2(C3CCCC(C3=CCC2(C1C(=O)OCC(COC(=O)C)O)C)(C)C)C |
synonyms |
verrucosin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



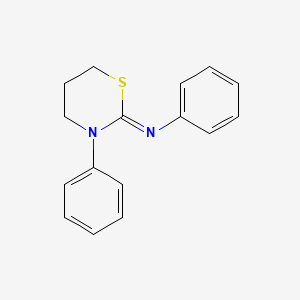
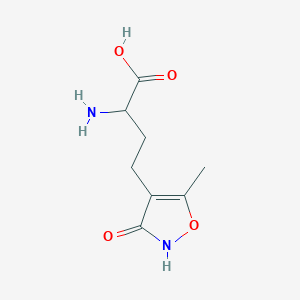
![1-(4-methoxyphenyl)-N-(2-oxolanylmethyl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1226102.png)
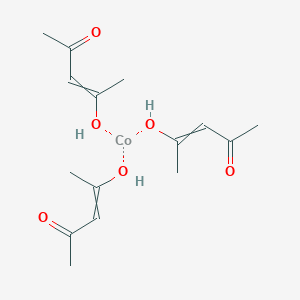
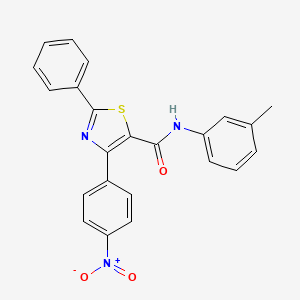
![2-[[2-[(4-chlorophenyl)thio]-1-oxoethyl]amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B1226107.png)
![methyl 2-[(5E)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate](/img/structure/B1226108.png)
![2-Chloro-5-[[[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]benzoic acid](/img/structure/B1226109.png)
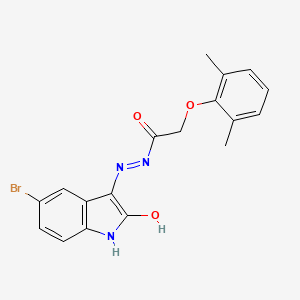
![2-(4-Morpholinyl)-5-[[oxo-[2-(trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]-3-furanyl]methyl]amino]benzoic acid methyl ester](/img/structure/B1226119.png)
![2-Amino-4-(2-chlorophenyl)-6-[(4-chlorophenyl)thio]pyridine-3,5-dicarbonitrile](/img/structure/B1226120.png)
![6-Oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylic acid tert-butylamide](/img/structure/B1226121.png)
![2-[(5,6-dithiophen-2-yl-1,2,4-triazin-3-yl)oxy]-N-methyl-N-phenylacetamide](/img/structure/B1226123.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(3-methyl-5-oxo-1-phenyl-4-pyrazolylidene)methylamino]benzenesulfonamide](/img/structure/B1226124.png)